Carbocyclic arabinosyladenine

Description

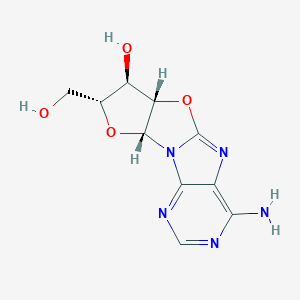

Structure

2D Structure

3D Structure

Properties

CAS No. |

13089-44-6 |

|---|---|

Molecular Formula |

C10H11N5O4 |

Molecular Weight |

265.23 g/mol |

IUPAC Name |

(11S,12R,13R,15R)-6-amino-13-(hydroxymethyl)-10,14-dioxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol |

InChI |

InChI=1S/C10H11N5O4/c11-7-4-8(13-2-12-7)15-9-6(19-10(15)14-4)5(17)3(1-16)18-9/h2-3,5-6,9,16-17H,1H2,(H2,11,12,13)/t3-,5-,6+,9-/m1/s1 |

InChI Key |

MQMVTEZRMYGLFD-FJFJXFQQSA-N |

SMILES |

C1=NC(=C2C(=N1)N3C4C(C(C(O4)CO)O)OC3=N2)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N3[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)OC3=N2)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N3C4C(C(C(O4)CO)O)OC3=N2)N |

Synonyms |

C-ara-A carbocyclic arabinofuranosyladenine carbocyclic arabinosyladenine cyclaradine cyclic arabinosyladenine |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Carbocyclic Arabinosyladenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocyclic arabinosyladenine, a class of nucleoside analogues where the furanose ring is replaced by a cyclopentane moiety, has garnered significant attention in medicinal chemistry due to its potent antiviral and antineoplastic properties.[1] A prominent member of this class, (-)-aristeromycin, originally isolated from Streptomyces citricolor, serves as a key exemplar for the synthesis and biological activity of these compounds.[2] Unlike their natural nucleoside counterparts, carbocyclic nucleosides are resistant to enzymatic cleavage by phosphorylases and hydrolases, which contributes to their enhanced metabolic stability and prolonged therapeutic effects. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, with a focus on the well-documented analogue, aristeromycin. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this promising area of drug discovery.

Chemical Synthesis

The enantioselective synthesis of this compound analogues, such as aristeromycin, has been achieved through various routes, often starting from chiral precursors to establish the correct stereochemistry. A common and efficient strategy involves the use of a key cyclopentenone intermediate derived from readily available starting materials like D-ribonic acid γ-lactone.[2][3]

General Synthetic Workflow

The synthesis can be broadly divided into three key stages: construction of the carbocyclic core, introduction of the purine base, and final deprotection steps.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of Aristeromycin from D-Ribonic Acid γ-Lactone

The following protocol is a summarized representation based on established literature.[2][3]

Step 1: Preparation of the Key Cyclopentenone Intermediate

-

Starting Material: D-ribonic acid γ-lactone.

-

The lactone is converted through a multi-step sequence to a key cyclopentenone intermediate. This transformation typically involves protection of hydroxyl groups, ring-closing metathesis, or other cyclization strategies.

Step 2: Stereoselective Conjugate Addition

-

The cyclopentenone intermediate undergoes a highly stereoselective 1,4-conjugate addition with an appropriate organocuprate reagent. This step is crucial for establishing the stereochemistry of the cyclopentane ring.[4]

-

The resulting enolate is then quenched to introduce the necessary functional groups for subsequent steps.

Step 3: Formation of the Pseudosugar Moiety

-

The product from the conjugate addition is further functionalized to create a pseudosugar alcohol. This often involves reduction of a ketone functionality.[3]

-

The hydroxyl group is then converted to a good leaving group, such as a triflate, to facilitate the subsequent condensation reaction.

Step 4: Condensation with Adenine

-

The triflated pseudosugar is condensed with an adenine salt (e.g., 6-chloropurine followed by amination, or directly with a protected adenine). This reaction forms the crucial N-glycosidic-like bond.[3]

Step 5: Deprotection

-

Finally, all protecting groups are removed from the carbocyclic ring and the adenine base to yield the target this compound, (-)-aristeromycin.

Characterization

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized this compound. Standard analytical techniques are employed for this purpose.

| Technique | Purpose | Typical Observations |

| NMR Spectroscopy | ||

| ¹H NMR | To determine the proton environment of the molecule, including the number of protons, their chemical shifts, and coupling constants, confirming the structure of the carbocyclic ring and the purine base. | Characteristic signals for the cyclopentane ring protons and the adenine protons (e.g., H-2, H-8, and the amino protons). |

| ¹³C NMR | To identify the number and types of carbon atoms in the molecule. | Resonances corresponding to the carbons of the cyclopentane ring and the adenine base. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. | A molecular ion peak corresponding to the calculated mass of this compound. |

| FTIR Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for N-H (amine), O-H (hydroxyl), and C=N/C=C (purine ring) vibrations. |

| Optical Rotation | To determine the enantiomeric purity of the synthesized compound. | A specific rotation value that should match the literature value for the desired enantiomer (e.g., (-)-aristeromycin). |

| Melting Point | To assess the purity of the crystalline solid. | A sharp melting point range consistent with a pure compound. |

Mechanism of Action and Biological Activity

This compound and its analogues, including aristeromycin and neplanocin A, exhibit potent biological activity primarily through the inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase.[4] This enzyme is crucial for the regeneration of S-adenosylmethionine (SAM), the universal methyl donor in numerous biological methylation reactions.

Signaling Pathway: Inhibition of AdoHcy Hydrolase

Caption: Inhibition of AdoHcy hydrolase by this compound.

Inhibition of AdoHcy hydrolase leads to an accumulation of SAH, which in turn causes feedback inhibition of SAM-dependent methyltransferases. These enzymes are vital for processes such as viral mRNA capping and cellular DNA methylation.[2] Consequently, the disruption of these methylation events underlies the antiviral and cytotoxic effects of this compound.

Antiviral and Cytotoxic Activity

The antiviral activity of this compound analogues has been demonstrated against a broad spectrum of viruses, including DNA viruses like herpes simplex virus and vaccinia virus, as well as RNA viruses.[1][5] Their cytotoxicity is also a significant aspect of their biological profile, making them of interest as potential anticancer agents.[5] The phosphorylation of the 4'-hydroxymethyl group has been implicated in the cytotoxic effects of some of these compounds.[4]

| Compound | Target | Activity (IC₅₀) | Reference |

| Aristeromycin Analogues (1b, 1c, 1e) | AdoHcy Hydrolase | Nanomolar range | [4] |

| This compound | Simplexvirus | Active | [1] |

| This compound | Vaccinia virus | Active | [1] |

Conclusion

This compound and its analogues represent a robust class of compounds with significant therapeutic potential. The synthetic strategies, particularly those employing key cyclopentenone intermediates, provide a versatile platform for generating a diverse range of analogues. Thorough characterization using standard analytical methods is crucial for ensuring the identity and purity of these compounds. Their mechanism of action, centered on the potent inhibition of AdoHcy hydrolase, offers a clear rationale for their observed antiviral and cytotoxic activities. Further exploration of this chemical space, guided by the principles of synthesis and characterization outlined in this guide, holds promise for the development of novel and effective therapeutic agents.

References

- 1. This compound, an adenosine deaminase resistant antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 4'-modified analogues of aristeromycin and neplanocin A: synthesis and inhibitory activity toward S-adenosyl-L-homocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanisms of lethal action of arabinosyl cytosine (araC) and arabinosyl adenine (araA) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of Carbocyclic Arabinosyladenine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocyclic arabinosyladenine, also known as aristeromycin or cyclaradine, is a synthetic nucleoside analog with a broad spectrum of biological activities, including antiviral, anticancer, and antibacterial effects. Its unique carbocyclic structure, where a cyclopentane ring replaces the furanose moiety of natural nucleosides, confers resistance to degradation by adenosine deaminase. This whitepaper provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic and cytotoxic effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily by interfering with nucleic acid synthesis and cellular methylation processes. Its mechanism of action can be broadly categorized into two key areas: inhibition of DNA synthesis and inhibition of S-adenosylhomocysteine (SAH) hydrolase.

Inhibition of DNA Synthesis

Upon cellular uptake, this compound is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (C-araATP). C-araATP then acts as a competitive inhibitor of deoxyadenosine triphosphate (dATP) for DNA polymerases.[1] This inhibition disrupts the replication of viral and cellular DNA. Furthermore, C-araATP can be incorporated into the growing DNA chain, leading to chain termination and the inhibition of further elongation.[1]

The metabolic activation and subsequent inhibition of DNA synthesis is a critical component of its antiviral and antineoplastic activities.[2] The resistance of the parent compound to adenosine deaminase allows for a higher intracellular concentration and a more sustained therapeutic effect.[2]

dot

Inhibition of S-Adenosylhomocysteine (SAH) Hydrolase

This compound is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase (AHCY), a key enzyme in the methionine cycle.[3] AHCY catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. The inhibition of AHCY leads to the accumulation of SAH, which is a strong product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are crucial for the methylation of various biomolecules, including DNA, RNA, and proteins. The disruption of these methylation reactions can have profound effects on gene expression and cellular function, contributing to the antiviral and cytotoxic effects of the compound.

dot

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory and biological activities of this compound.

| Target | Parameter | Value | Conditions | Reference |

| SAH Hydrolase (AHCY) | IC₅₀ | 38.5 nM | 50 µM SAH | [3] |

| IC₅₀ | 271 nM | 1000 µM SAH | [3] | |

| IC₅₀ | 12.7 nM | 50 µM SAH, 60 min preincubation | [3] | |

| DNA Primase | Kᵢ (for C-araATP) | 21 µM | Competitive with rATP | |

| LNCaP-FGC cell growth | IC₅₀ | 3.2 µM | - | [3] |

| LNCaP-hr cell growth | IC₅₀ | 0.88 µM | - | [3] |

| Xanthomonas oryzae growth | Complete Inhibition | 5 µg/mL | - | [4] |

| Viral DNA Synthesis (HSV) | Inhibition | 74% reduction | 3.2 µg/mL | [5] |

Table 1: Inhibitory concentrations of this compound and its triphosphate form.

| Virus | Assay | Effect | Reference |

| Herpes Simplex Virus (HSV) | Antiviral Activity | 20-fold increase with coformycin | [6][7] |

| Vaccinia Virus | Antiviral Activity | Active | [2] |

Table 2: Antiviral activity of this compound.

Detailed Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition)

This protocol describes a general method for assessing the antiviral activity of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE) in a susceptible cell line.

Materials:

-

Susceptible host cell line (e.g., Vero, BHK-21)

-

Virus stock of known titer

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the 96-well plates with the host cell line at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Prepare serial dilutions of this compound in cell culture medium.

-

When the cell monolayer is confluent, remove the growth medium and add the drug dilutions to the wells. Include appropriate controls (no drug, no virus).

-

Infect the cells with the virus at a multiplicity of infection (MOI) that will cause complete CPE in the virus control wells within 48-72 hours.

-

Incubate the plates at 37°C in a humidified CO₂ incubator.

-

Observe the plates daily for the appearance of CPE.

-

After the incubation period, when CPE is complete in the virus control wells, the cell viability can be quantified using a suitable assay (e.g., MTT, neutral red uptake).

-

The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that reduces CPE by 50% compared to the virus control.

dot

S-Adenosylhomocysteine (SAH) Hydrolase Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric method for measuring the inhibition of SAH hydrolase activity using Ellman's reagent (DTNB).

Materials:

-

Purified SAH hydrolase

-

S-adenosylhomocysteine (SAH)

-

This compound

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, DTNB, and SAH hydrolase in a 96-well plate.

-

Add various concentrations of this compound to the wells to be tested. Include a control with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding SAH to all wells.

-

Immediately begin monitoring the increase in absorbance at 412 nm over time. The absorbance change is due to the formation of 5-thio-2-nitrobenzoate (TNB) as homocysteine reacts with DTNB.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.

dot

Conclusion

This compound is a potent nucleoside analog with a well-defined, multifaceted mechanism of action. Its ability to inhibit both DNA synthesis and cellular methylation pathways provides a strong rationale for its observed antiviral, anticancer, and antibacterial activities. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this and similar compounds. Future research should continue to explore the intricate details of its interactions with cellular targets and its potential for combination therapies.

References

- 1. Inhibition of mammalian DNA polymerase by the 5'-triphosphate of 9-beta-D-arabinofuranosyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A colorimetric assay for S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic [frontiersin.org]

- 5. Effects of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine on K562 cellular metabolism and the inhibition of human ribonucleotide reductase and DNA polymerases by its 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of mammalian DNA polymerase by the 5'-triphosphate of 1-beta-d-arabinofuranosylcytosine and the 5'-triphosphate of 9-beta-d-arabinofuranoxyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the effects of arabinosyladenine, arabinosylhypoxanthine, and arabinosyladenine 5'-monophosphate against herpes simplex virus, varicella-zoster virus, and cytomegalovirus with their effects on cellular deoxyribonucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Profile of Carbocyclic Arabinosyladenine (Aristeromycin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of Carbocyclic arabinosyladenine, also known as Aristeromycin. This nucleoside analog has demonstrated a broad spectrum of antiviral activity against both RNA and DNA viruses. This document summarizes key quantitative data, details common experimental methodologies for its evaluation, and visualizes its mechanism of action and experimental workflows.

Quantitative Antiviral Activity

This compound and its derivatives have been evaluated against a variety of viruses. The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values reported in the literature. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is also provided where data is available, indicating the compound's therapeutic window.

Table 1: Antiviral Activity of 6'-Fluorinated Aristeromycin Analogues

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | SI |

| 2a | MERS-CoV | Vero | - | >150 | - |

| 2a | SARS-CoV | Vero | - | >150 | - |

| 2a | Chikungunya Virus | Vero | - | >150 | - |

| 2a | Zika Virus | Vero | - | >150 | - |

| 2c (6',6'-Difluoroaristeromycin) | MERS-CoV | Vero | - | >150 | - |

| 3a (Phosphoramidate prodrug) | MERS-CoV | Vero | - | >150 | - |

| 3a (Phosphoramidate prodrug) | SARS-CoV | Vero | - | >150 | - |

| 3a (Phosphoramidate prodrug) | Chikungunya Virus | Vero | - | >150 | - |

| 3a (Phosphoramidate prodrug) | Zika Virus | Vero | - | >150 | - |

| Data from primary screening at concentrations of 150, 50, 16.7, and 5.6 μM. Compounds showing activity were selected for further dose-response experiments to determine EC₅₀.[1] |

Table 2: Antiviral Activity of 5'-Hydroxy-5'-homoaristeromycin Diastereomers

| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | SI |

| 6 | Hepatitis B Virus (HBV) | 7.1 | >100 | >14.1 |

| 7 | Hepatitis B Virus (HBV) | 7.4 | >100 | >13.5 |

| 7 | Human Cytomegalovirus (HCMV) | 0.72 | >300 | >416.7 |

| Compounds 6 and 7 were reported to be inactive against a panel of other viruses including Polio virus, SARS coronavirus, Respiratory Syncytial Virus, Hepatitis C Virus, Herpes Simplex Virus 1 and 2, Vaccinia virus, Dengue, Rift Valley fever, Venezuelan equine encephalitis, H1N1 Influenza A virus, and West Nile virus.[2] |

Table 3: Antiviral Activity of Carbocyclic 3-deazaadenosine (C-c3 Ado)

| Virus | Host Cell | Inhibitory Concentration (µg/mL) |

| Vaccinia | Primary Rabbit Kidney, HeLa, Vero | 0.2-1 |

| Reo | Primary Rabbit Kidney, HeLa, Vero | 0.2-1 |

| Measles | Primary Rabbit Kidney, HeLa, Vero | 0.2-1 |

| Parainfluenza | Primary Rabbit Kidney, HeLa, Vero | 0.2-1 |

| Vesicular Stomatitis | Primary Rabbit Kidney, HeLa, Vero | 0.2-1 |

| The compound was not toxic to host cells at a concentration of 400 µg/mL.[3] |

Mechanism of Action

This compound primarily exerts its antiviral effect through the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase.[1][4] This enzyme is crucial for cellular methylation reactions. Its inhibition leads to an accumulation of SAH, which in turn inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These methyltransferases are essential for the capping of viral mRNAs.[5] The 5' cap structure is vital for the stability and translation of viral RNA.[6]

Some derivatives of Aristeromycin, such as 6'-fluorinated analogues, are designed as dual-target antiviral compounds, also aiming to inhibit the viral RNA-dependent RNA polymerase (RdRp).[1][4]

Experimental Protocols

The in vitro antiviral activity of this compound and its analogs is typically assessed using a combination of cell-based assays.

Cytopathic Effect (CPE) Reduction Assay

This assay is a primary screening method to evaluate the ability of a compound to protect cells from virus-induced cell death.

Methodology:

-

Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero, A549) in a 96-well plate and incubate until confluent.

-

Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

-

Infection and Treatment: Remove the cell culture medium and infect the cells with a specific multiplicity of infection (MOI) of the virus. After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the untreated, infected control wells (typically 2-3 days).

-

CPE Evaluation: Visually score the CPE in each well under a microscope or quantify cell viability using a colorimetric assay such as the MTT or MTS assay.

-

Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that reduces the viral CPE by 50%.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles.

Methodology:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Infection: Infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Treatment: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates until distinct plaques are visible.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Determine the EC₅₀ value as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

Viral Yield Reduction Assay

This assay measures the reduction in the amount of progeny virus produced.

Methodology:

-

Infection and Treatment: Infect confluent cell monolayers with the virus in the presence of different concentrations of the test compound.

-

Incubation: Incubate the cultures for a full replication cycle of the virus.

-

Harvesting: Harvest the supernatant (and in some cases, the cells) at the end of the incubation period.

-

Quantification: Determine the viral titer in the harvested samples using methods such as a plaque assay or quantitative reverse transcription PCR (qRT-PCR).

-

Data Analysis: Calculate the EC₅₀ as the compound concentration that reduces the viral yield by 50%.

Cytotoxicity Assay

This assay determines the toxicity of the compound to the host cells.

Methodology:

-

Cell Seeding: Seed host cells in a 96-well plate.

-

Treatment: Treat the uninfected cells with the same serial dilutions of the test compound used in the antiviral assays.

-

Incubation: Incubate the plate for the same duration as the antiviral assays.

-

Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or the MTT assay.

-

Data Analysis: Calculate the CC₅₀, which is the compound concentration that reduces cell viability by 50%.

Conclusion

This compound (Aristeromycin) and its derivatives represent a promising class of broad-spectrum antiviral agents. Their primary mechanism of action through the inhibition of SAH hydrolase offers a host-directed therapeutic strategy that could be effective against a range of viruses. Further research and development of derivatives with improved potency and reduced cytotoxicity are warranted to fully explore their therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation of these and other novel antiviral compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5′-Hydroxy-5′-homoaristeromycin: Synthesis and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad-spectrum antiviral activity of the carbocyclic analog of 3-deazaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Anti-RNA Virus Activity of 6'-Fluorinated-Aristeromycin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

Biochemical Properties of Carbocyclic Arabinosyladenine: A Technical Guide

Abstract

Carbocyclic arabinosyladenine, also known as Aristeromycin, is a naturally occurring carbocyclic nucleoside antibiotic originally isolated from Streptomyces citricolor. It is structurally analogous to adenosine, with the ribose sugar's oxygen atom replaced by a methylene group. This structural modification confers resistance to enzymatic degradation, particularly by adenosine deaminase. The primary biochemical significance of Aristeromycin lies in its function as a potent, mechanism-based inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, a pivotal enzyme in cellular methylation reactions. This inhibition leads to a wide range of pharmacological effects, including significant antiviral and anticancer activities. This document provides an in-depth overview of the core biochemical properties, mechanism of action, quantitative data, and relevant experimental protocols for the study of this compound.

Core Mechanism of Action: Inhibition of the Methyl Cycle

The biological effects of this compound are primarily a consequence of its potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase (EC 3.3.1.1).

1.1. The Role of SAH Hydrolase SAH hydrolase is a crucial enzyme that regulates the intracellular ratio of S-adenosyl-L-methionine (SAM) to S-adenosyl-L-homocysteine (SAH). SAM is the universal methyl group donor for a vast number of biological transmethylation reactions, including the methylation of DNA, RNA, proteins, and lipids. In these reactions, a methyltransferase enzyme transfers the methyl group from SAM to a substrate, yielding a methylated product and SAH.

SAH is a potent product inhibitor of these same methyltransferases. To prevent this feedback inhibition and allow methylation reactions to proceed, SAH must be efficiently removed. SAH hydrolase catalyzes the reversible hydrolysis of SAH into adenosine and L-homocysteine, thereby maintaining a low intracellular SAH concentration.

1.2. Perturbation by this compound this compound acts as a powerful inhibitor of SAH hydrolase. By blocking this enzyme, it prevents the breakdown of SAH. This leads to a significant intracellular accumulation of SAH, which in turn causes potent feedback inhibition of SAM-dependent methyltransferases. The disruption of these essential methylation processes is the underlying mechanism for Aristeromycin's broad biological activities, particularly its antiviral effect, which is often attributed to the inhibition of viral mRNA cap methylation.

Early Studies on Carbocyclic Arabinosyladenine and its Efficacy Against Herpes Simplex Virus: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes simplex viruses (HSV-1 and HSV-2) remain a significant global health concern. The quest for effective antiviral therapies dates back several decades, with a focus on nucleoside analogs that can selectively target viral replication. Among the promising early candidates was Carbocyclic Arabinosyladenine, also known as cyclaradine or aristeromycin. This compound, a carbocyclic analog of arabinosyladenine (ara-A), demonstrated significant potential due to its potent antiherpetic activity and, crucially, its resistance to deamination by adenosine deaminase, a key limitation of its predecessor, ara-A. This whitepaper provides an in-depth technical guide to the foundational studies on this compound, summarizing key quantitative data, detailing experimental protocols from the era, and visualizing the underlying mechanisms and workflows.

Core Compound: this compound (Cyclaradine)

This compound is a nucleoside analog where the furanose ring of arabinosyladenine is replaced by a cyclopentane ring. This structural modification confers resistance to adenosine deaminase, the enzyme responsible for the rapid in vivo inactivation of arabinosyladenine to the less active arabinosylhypoxanthine.[1][2] This key feature was a primary driver for its investigation as an antiherpetic agent.

Quantitative Data Presentation

The following tables summarize the quantitative data from early in vitro and in vivo studies on this compound and related compounds against Herpes Simplex Virus.

Table 1: In Vitro Antiviral Activity of this compound (Cyclaradine) Against Herpes Simplex Virus

| Compound | Virus Strain | Cell Line | IC50 (µg/mL) | Fold-Increase in Activity vs. Ara-A | Reference |

| (+)-Cyclaradine (Sch 31172) | HSV-1 & HSV-2 | Not Specified | Data not explicitly stated, but noted to be 2 to 5 times more active than ara-A | 2-5x | [1][3] |

| Acyclovir | HSV-1 (Clinical Isolates) | Not Specified | 0.5 - 0.8 | Not Applicable | [4] |

| Acyclovir | HSV-2 (Clinical Isolates) | Not Specified | 1.3 - 2.2 | Not Applicable | [4] |

| Arabinosyladenine (ara-A) with Coformycin | HSV-1 | KB cells | Not explicitly stated, but combination was ~20-fold more potent than ara-A alone | ~20x | [5] |

Note: Specific IC50 values for cyclaradine were not consistently reported in the abstracts of early studies. The data often focused on relative potency compared to arabinosyladenine.

Table 2: In Vivo Efficacy of this compound (Cyclaradine) in Animal Models of Herpes Simplex Virus Infection

| Animal Model | Virus Strain | Treatment | Route of Administration | Key Findings | Reference |

| Guinea Pig | HSV-2 | 5'-methoxyacetate prodrug of cyclaradine | Topical | Significant efficacy in the topical treatment of genital infections. | [6] |

| Guinea Pig | HSV-2 | (+)-Cyclaradine | Not Specified | Slightly less active than acyclovir when bioavailability is equivalent. | [1][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in early studies are provided below. These protocols are reconstructed based on the available information and common virological practices of the time.

In Vitro Antiviral Assay: Plaque Reduction Assay (PRA)

The plaque reduction assay was a cornerstone for quantifying the antiviral activity of compounds against cytopathic viruses like HSV.

Objective: To determine the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (IC50).

Materials:

-

Vero cells (or other susceptible cell lines like KB cells)

-

Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

-

This compound (and other test compounds)

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium) with fetal bovine serum

-

Overlay medium (e.g., medium with methylcellulose or agarose)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

6-well or 24-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells into 6-well or 24-well plates at a density that will result in a confluent monolayer the following day.

-

Virus Adsorption: Once confluent, the cell culture medium is removed, and the cell monolayer is infected with a dilution of HSV calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). The virus is allowed to adsorb for 1-2 hours at 37°C.

-

Compound Addition: After adsorption, the virus inoculum is removed. The cell monolayer is then overlaid with a semi-solid medium containing various concentrations of the test compound (e.g., this compound). A control well with no compound is also included.

-

Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.

-

Plaque Visualization: After incubation, the overlay medium is removed, and the cell monolayers are fixed and stained with a crystal violet solution. The stain is then washed off, and the plaques (clear zones where cells have been lysed by the virus) are counted.

-

IC50 Calculation: The number of plaques in the wells treated with the antiviral compound is compared to the number of plaques in the control well. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

In Vivo Antiviral Assay: Guinea Pig Model of Genital Herpes

The guinea pig model was frequently used as it mimics several aspects of human genital HSV infection, including the development of primary and recurrent lesions.

Objective: To evaluate the therapeutic efficacy of topically or systemically administered antiviral compounds in reducing the severity of genital herpes infection.

Materials:

-

Female Hartley guinea pigs

-

HSV-2 stock

-

Test compound formulation (e.g., cream for topical application)

-

Calcium alginate swabs

-

Scoring system for lesion severity

Procedure:

-

Animal Acclimatization: Guinea pigs are acclimatized to the laboratory conditions for a period before the experiment.

-

Viral Inoculation: The vaginal closure membrane is opened, and the guinea pigs are inoculated intravaginally with a suspension of HSV-2.

-

Treatment Administration: At a predetermined time post-infection (e.g., a few hours for prophylactic studies or upon the appearance of lesions for therapeutic studies), the test compound is administered. For topical treatment, a cream formulation is typically applied to the genital area.

-

Disease Monitoring: The animals are monitored daily for the development and severity of genital lesions. A scoring system is used to quantify the disease, often based on the number and size of vesicles and ulcers.

-

Data Analysis: The lesion scores of the treated group are compared to those of a placebo-treated control group to determine the efficacy of the antiviral compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflows for in vitro and in vivo evaluation.

Caption: Proposed mechanism of antiviral action.

Caption: Resistance to adenosine deaminase.

Conclusion

The early studies on this compound laid a crucial foundation for the development of improved nucleoside analogs for the treatment of herpes simplex virus infections. Its resistance to adenosine deaminase, a significant drawback of its predecessor arabinosyladenine, highlighted the importance of pharmacokinetic considerations in antiviral drug design. While more potent and selective agents like acyclovir eventually became the standard of care, the research into this compound provided valuable insights into the structure-activity relationships of antiviral nucleosides and underscored the potential of targeting viral DNA polymerase. This historical perspective remains relevant for today's researchers in the ongoing effort to develop novel antiviral strategies against persistent viral pathogens like HSV.

References

- 1. Activity of (+)-cyclaradine (Sch 31172) against herpes simplex virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activity of (+)-cyclaradine (Sch 31172) against herpes simplex virus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the in vitro and in vivo antiherpes virus activities of the acyclic nucleosides, acyclovir (Zovirax) and 9-[(2-hydroxy-1-hydroxymethylethoxy)methyl]guanine (BWB759U) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral activity of arabinosyladenine and arabinosylhypoxanthine in herpes simplex virus-infected KB cells: selective inhibition of viral deoxyribonucleic acid synthesis in the presence of an adenosine deaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbocyclic arabinofuranosyladenine (cyclaradine): efficacy against genital herpes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Carbocyclic Arabinosyladenine (Aristeromycin): A Technical Guide

Abstract

Carbocyclic arabinosyladenine, also known as aristeromycin, is a naturally occurring carbocyclic nucleoside first isolated from Streptomyces citricolor. It has garnered significant interest within the scientific community due to its broad-spectrum biological activities, including potent antiviral and anticancer properties. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of aristeromycin and its analogues. Detailed experimental protocols for key assays and a summary of its quantitative biological data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Discovery and Background

Aristeromycin was first identified as a metabolite produced by the bacterium Streptomyces citricolor.[1] It belongs to a class of compounds known as carbocyclic nucleosides, where the furanose ring of a traditional nucleoside is replaced by a cyclopentane ring. This structural modification confers resistance to enzymatic degradation by phosphorylases, enhancing its metabolic stability.[1] The initial discovery of aristeromycin and its unique structure spurred extensive research into its synthesis and biological activities.

Synthesis of Aristeromycin

Both racemic and asymmetric syntheses of aristeromycin have been developed, allowing for the production of this molecule and its analogues for further study.

Racemic Synthesis

One of the early and notable racemic syntheses of aristeromycin starts from norbornadiene.[2] A generalized workflow for such a synthesis is outlined below.

A representative protocol for a key step in a racemic synthesis is the construction of the adenine ring.[3]

Experimental Protocol: Purine Ring Construction (Illustrative)

-

Step 1: Formation of the Pyrimidine Ring. The aminocyclopentanetriol intermediate is reacted with a suitable reagent, such as 5-amino-4,6-dichloropyrimidine, in the presence of a base (e.g., triethylamine) in a solvent like ethanol at reflux to form the substituted pyrimidine.

-

Step 2: Cyclization to form the Imidazole Ring. The resulting intermediate is then treated with diethoxymethyl acetate or a similar reagent to construct the imidazole portion of the purine ring, yielding the protected aristeromycin.

-

Step 3: Deprotection. Finally, any protecting groups on the cyclopentane ring are removed under appropriate conditions (e.g., acid hydrolysis) to yield racemic aristeromycin.

Asymmetric Synthesis of (-)-Aristeromycin

The biological activity of aristeromycin resides primarily in the (-)-enantiomer. Therefore, asymmetric synthesis routes are crucial for producing the biologically active compound. One effective strategy involves starting from a chiral precursor, such as D-ribose.[4][5][6][7]

References

"Carbocyclic arabinosyladenine structural analogs and derivatives"

An In-Depth Technical Guide to Carbocyclic Arabinosyladenine Structural Analogs and Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocyclic nucleoside analogs, particularly those structurally related to arabinosyladenine, represent a cornerstone in the development of antiviral and anticancer therapeutics. By replacing the furanose oxygen with a methylene group, these compounds gain significant metabolic stability against enzymatic degradation by phosphorylases, enhancing their pharmacokinetic profiles. This guide provides a comprehensive overview of key structural analogs and derivatives of this compound, focusing on their mechanisms of action, structure-activity relationships (SAR), and biological activity. Detailed experimental protocols for their synthesis and evaluation are provided, alongside graphical representations of critical biochemical pathways and experimental workflows to facilitate understanding and further research in this domain.

Introduction to this compound Analogs

This compound and its analogs are a class of purine nucleosides where the ribose sugar moiety is replaced by a cyclopentane ring.[1] This fundamental structural modification confers resistance to adenosine deaminase and prevents cleavage of the glycosidic bond by nucleoside phosphorylases, a common metabolic pathway for conventional nucleosides.[1][2] This enhanced stability makes them attractive candidates for drug development. These compounds primarily exert their biological effects through two main mechanisms: inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase and termination of viral DNA chain elongation by inhibiting viral polymerases.[3] Prominent members of this class include Carbovir, a potent anti-HIV agent, and Neplanocin A, known for its broad-spectrum antiviral and antitumor activities.[3][4]

Key Analogs and Mechanisms of Action

The biological activity of these analogs is largely dictated by their interaction with specific cellular or viral enzymes.

Reverse Transcriptase Inhibitors: Carbovir and Abacavir

Carbovir, the carbocyclic analog of 2',3'-didehydro-2',3'-dideoxyguanosine, is a powerful inhibitor of the human immunodeficiency virus type 1 (HIV-1).[5] Its prodrug, Abacavir, is widely used in antiretroviral therapy. The mechanism of action involves intracellular phosphorylation by cellular kinases to the active metabolite, carbovir triphosphate (CBV-TP). CBV-TP then competitively inhibits the viral reverse transcriptase enzyme by competing with the natural substrate, dGTP, and gets incorporated into the growing viral DNA chain. Lacking a 3'-OH group, the incorporated CBV-TP acts as a chain terminator, halting DNA synthesis.[5]

S-adenosylhomocysteine (AdoHcy) Hydrolase Inhibitors: Neplanocin A

Neplanocin A and related carbocyclic adenosine analogs are potent inhibitors of S-adenosylhomocysteine (AdoHcy) hydrolase.[3] This enzyme is critical for regulating cellular methylation reactions by hydrolyzing AdoHcy into adenosine and homocysteine. AdoHcy is a product and competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Many viral processes, such as the 5'-capping of viral mRNAs, depend on these methylation reactions. By inhibiting AdoHcy hydrolase, these analogs cause an accumulation of AdoHcy, which in turn inhibits viral methyltransferases, disrupting viral replication.[4]

Quantitative Biological Activity Data

The antiviral and cytotoxic activities of these analogs are typically quantified by their 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of Carbocyclic Adenosine Analogs against Various Viruses

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

|---|---|---|---|---|---|---|

| Neplanocin A | Tick-borne Encephalitis Virus (TBEV) | PS | 0.3 ± 0.1 | 1.8 ± 0.6 | 6.0 | [6] |

| Neplanocin A | Vesicular Stomatitis Virus (VSV) | HeLa | 0.02 | > 40 | > 2000 | [7] |

| Neplanocin A | Vaccinia Virus (VV) | HeLa | 0.03 | > 40 | > 1333 | [7] |

| Carbocyclic 3-Deazaadenosine | Vesicular Stomatitis Virus (VSV) | HeLa | 0.2 | > 40 | > 200 | [7] |

| Carbocyclic 3-Deazaadenosine | Vaccinia Virus (VV) | HeLa | 0.4 | > 40 | > 100 | [7] |

| Abacavir (Carbovir Prodrug) | HIV-1 | MT-4 | 0.03 - 0.06 | > 100 | > 1667 | |

| HNC-1664 | SARS-CoV-2 (WT) | Vero E6 | 0.029 | > 10 | > 344 | [8] |

| 7-Deaza-2′-C-methyl-adenosine | Hepatitis C Virus (HCV) | Replicon | 0.15 ± 0.02 | 1.8 ± 0.2 | 12 |[9] |

Note: Values can vary significantly based on the specific viral strain, cell line, and assay conditions used.

Structure-Activity Relationships (SAR)

SAR studies reveal how specific chemical modifications to the nucleoside scaffold affect biological activity. For carbocyclic adenosine analogs, modifications at the 2', 3', and 4' positions of the cyclopentane ring, as well as changes to the purine base, have profound effects.

-

Sugar Moiety Modifications:

-

2'-Position: Methylation at the C2' position often maintains or enhances antiviral activity.[6] For example, 2'-C-methyladenosine analogs show potent activity against HCV.[9]

-

4'-Position: Introduction of an azido (N₃) group at the C4' position can lead to strong antiviral activity with low cytotoxicity.[6]

-

Conformational Locking: Creating bicyclic structures, such as in north-methanocarbathymidine (N-MCT), can lock the sugar ring in a bioactive conformation, leading to superior drug-like properties.

-

-

Nucleobase Modifications:

-

3-Deazaadenosine: Replacing the N-3 of adenine with a carbon atom (as in 3-deazaadenosine) often retains significant activity as an AdoHcy hydrolase inhibitor.[4][7]

-

7-Deazaadenosine: Modification at the 7-position (e.g., tubercidin) can broaden the antiviral spectrum but may also increase cytotoxicity.[4]

-

Experimental Protocols

Detailed methodologies are critical for the synthesis and evaluation of novel analogs. Below are representative protocols for a key synthetic reaction and a standard antiviral assay.

Synthesis Protocol: Mitsunobu Coupling for Nucleobase Installation

The Mitsunobu reaction is a versatile method for coupling a nucleobase (the nucleophile) to the carbocyclic alcohol, proceeding with a clean inversion of stereochemistry at the reaction center.[10][11][12]

Objective: To couple a protected purine base to a carbocyclic alcohol intermediate.

Materials:

-

Carbocyclic alcohol (1 equivalent)

-

Protected Nucleobase (e.g., 6-chloropurine) (1.5 equivalents)

-

Triphenylphosphine (PPh₃) (1.5 equivalents)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Dioxane as solvent

-

Ethyl acetate (EtOAc), Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the carbocyclic alcohol (1 eq.) and the protected nucleobase (1.5 eq.) in anhydrous THF (10 volumes).

-

Add triphenylphosphine (1.5 eq.) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIAD (1.5 eq.) dropwise to the cooled solution over 10-15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) may be observed.

-

Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with EtOAc or DCM. The byproduct, triphenylphosphine oxide, may precipitate and can be removed by filtration.[10]

-

Wash the organic filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired carbocyclic nucleoside.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Assay Protocol: Plaque Reduction Assay

This assay is a gold standard for quantifying the ability of a compound to inhibit the replication of a cytopathic virus.[13][14][15]

Objective: To determine the EC₅₀ of a test compound against a specific virus (e.g., Herpes Simplex Virus-1, HSV-1).

Materials:

-

Confluent monolayers of a susceptible host cell line (e.g., Vero cells) in 24-well plates.

-

Virus stock of known titer (Plaque Forming Units/mL).

-

Test compound stock solution and appropriate diluent (e.g., DMSO).

-

Culture medium (e.g., DMEM) with fetal bovine serum (FBS).

-

Overlay medium: Culture medium containing 0.5-1.2% methylcellulose or agarose.[15]

-

Fixative solution: 10% formalin in phosphate-buffered saline (PBS).

-

Staining solution: 0.5-1% crystal violet in 50% ethanol.

Procedure:

-

Cell Preparation: Seed host cells into 24-well plates and incubate until they form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compound in culture medium. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

-

Infection: Aspirate the growth medium from the cell monolayers. Inoculate the wells with a standardized amount of virus (e.g., 40-80 Plaque Forming Units, PFU) in a small volume (0.2 mL).[14]

-

Adsorption: Incubate the plates for 90 minutes at 37°C to allow the virus to attach to and enter the cells.[14]

-

Treatment: Carefully aspirate the viral inoculum. Add 1.5 mL of the overlay medium containing the respective concentrations of the test compound to each well. The viscous overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.[14]

-

Incubation: Incubate the plates for 3 to 7 days at 37°C in a 5% CO₂ incubator, until plaques are clearly visible in the virus control wells.

-

Visualization: Aspirate the overlay medium. Fix the cell monolayers with 10% formalin for at least 20 minutes. Discard the formalin and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the wells with water and allow them to dry.

-

Quantification: Count the number of plaques in each well using a microscope. Plaques appear as clear zones against the purple background of stained, uninfected cells.

-

Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%. This value is determined by plotting the percentage of inhibition against the log of the compound concentration and using regression analysis.

Conclusion and Future Directions

This compound analogs continue to be a fertile ground for the discovery of novel therapeutics. Their inherent metabolic stability and well-defined mechanisms of action provide a solid foundation for rational drug design. Future research will likely focus on the synthesis of novel derivatives with improved selectivity and reduced toxicity. The exploration of new carbocyclic scaffolds, modifications that enhance penetration into viral reservoirs, and the development of advanced prodrug strategies to improve oral bioavailability and targeted delivery are promising avenues for expanding the therapeutic potential of this important class of molecules.[1]

References

- 1. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an adenosine deaminase resistant antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Broad-spectrum antiviral activity of adenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiviral evaluation of carbocyclic analogues of 2-amino-6-substituted-purine 3'-deoxyribofuranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of nucleoside analogues for inhibition of tick-borne encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Mitsunobu Reaction [organic-chemistry.org]

- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Carbocyclic Arabinosyladenine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic arabinosyladenine, also known as cyclaradine or aristeromycin, is a carbocyclic nucleoside analog of adenosine. It has garnered interest in the scientific community for its potential as an antiviral and antineoplastic agent.[1] A key feature of this compound is its resistance to deamination by adenosine deaminase, an enzyme that rapidly inactivates many adenosine analogs. This guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics

Comprehensive quantitative pharmacokinetic data for this compound, including parameters such as half-life, bioavailability, and clearance rates, are not extensively available in the public domain. However, studies on related compounds and prodrug formulations offer some insights. For instance, research on prodrugs of (+)-cyclaradine in animal models has demonstrated the successful in vivo conversion to the parent compound. While specific pharmacokinetic values for this compound were not detailed, the detection of the active compound in serum after oral administration of a prodrug suggests systemic absorption.

Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Metabolism

The metabolism of this compound has been primarily investigated in vitro, particularly in murine leukemia L1210 cells. The key metabolic steps involve phosphorylation and conversion to guanosine analogs.

Metabolic Pathways

The metabolic fate of this compound is characterized by two main pathways:

-

Phosphorylation: this compound is anabolized to its active triphosphate form, a carbocyclic analog of adenosine triphosphate (ATP). This conversion is a critical step for its pharmacological activity.

-

Conversion to Guanosine Analogs: Unlike some other adenosine analogs, this compound can be metabolized further into phosphates of carbocyclic guanosine. This biotransformation involves the deamination of the carbocyclic adenosine monophosphate to the corresponding inosine monophosphate analog, followed by subsequent conversion to carbocyclic guanosine triphosphate (GTP) analogs.[2]

The following diagram illustrates the metabolic pathway of this compound.

Key Enzymes in Metabolism

The metabolism of this compound is governed by several key enzymes. The table below summarizes the enzymatic conversions.

| Substrate | Enzyme | Product |

| This compound | Adenosine Kinase (putative) | This compound monophosphate |

| This compound monophosphate | AMP Deaminase | Carbocyclic inosine monophosphate |

| This compound monophosphate | Kinases | This compound diphosphate |

| This compound diphosphate | Kinases | This compound triphosphate |

| Carbocyclic inosine monophosphate | IMP Dehydrogenase | Carbocyclic xanthosine monophosphate |

| Carbocyclic xanthosine monophosphate | GMP Synthetase | Carbocyclic guanosine monophosphate |

| Carbocyclic guanosine monophosphate | Kinases | Carbocyclic guanosine diphosphate |

| Carbocyclic guanosine diphosphate | Kinases | Carbocyclic guanosine triphosphate |

Note: The involvement of specific kinases in the phosphorylation steps is inferred from general nucleoside metabolism pathways but may require specific experimental confirmation for this compound.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolic studies of this compound are not consistently reported in full. However, based on the available literature, the following methodologies are representative of the approaches used.

In Vitro Metabolism in L1210 Cells

Objective: To determine the metabolic fate of this compound in a cancer cell line.

Methodology:

-

Cell Culture: Murine leukemia L1210 cells are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Drug Incubation: Radiolabeled this compound (e.g., [³H] or [¹⁴C]-labeled) is added to the cell culture at a defined concentration.

-

Cell Lysis: At various time points, the cells are harvested and lysed to release intracellular contents.

-

Metabolite Extraction: The cell lysate is treated to extract the nucleoside and its phosphorylated metabolites. This often involves precipitation of proteins and other macromolecules with an acid (e.g., perchloric acid or trichloroacetic acid).

-

Metabolite Separation and Analysis: The extracted metabolites are separated and quantified using high-performance liquid chromatography (HPLC). A strong anion-exchange column is typically used to separate the mono-, di-, and triphosphorylated forms of the parent compound and its guanosine analog metabolites. The eluent is monitored by a radioactivity detector to quantify the amount of each metabolite.

The following diagram outlines a general workflow for studying the in vitro metabolism of this compound.

Conclusion

This compound is a metabolically robust adenosine analog that undergoes intracellular activation through phosphorylation and can be converted to guanosine nucleotide analogs. Its resistance to adenosine deaminase contributes to its potential as a therapeutic agent. While the metabolic pathways have been partially elucidated, a comprehensive understanding of its in vivo pharmacokinetics is still lacking and represents a critical area for future research. The methodologies outlined in this guide provide a foundation for further investigation into the ADME properties of this promising compound.

References

The Biological Activity of Carbocyclic Arabinosyladenine: A Technical Guide

An In-depth Examination of the Antiviral and Antineoplastic Properties of a Promising Nucleoside Analog

Introduction

Carbocyclic arabinosyladenine, also known as cyclaradine, is a synthetic nucleoside analog that has demonstrated significant potential as both an antiviral and antineoplastic agent.[1][2] Structurally similar to the naturally occurring nucleoside adenosine, it belongs to a class of compounds that interfere with nucleic acid synthesis. A key feature of this compound is its carbocyclic sugar moiety, in which the oxygen atom of the ribose ring is replaced by a methylene group. This modification confers a crucial advantage: resistance to degradation by the enzyme adenosine deaminase.[3][4] This enzymatic resistance enhances its metabolic stability and bioavailability compared to its parent compound, arabinosyladenine (ara-A), positioning it as a subject of considerable interest in drug development. This guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, antiviral and anticancer properties, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to disrupt DNA synthesis.[5] Like other nucleoside analogs, it must be intracellularly phosphorylated to its active triphosphate form. This process is typically carried out by host cell kinases. Once converted to its triphosphate derivative, this compound triphosphate (C-ara-ATP), it exerts its cytotoxic effects through a dual mechanism of action:

-

Competitive Inhibition of DNA Polymerase: C-ara-ATP acts as a competitive inhibitor of DNA polymerases, competing with the natural substrate, deoxyadenosine triphosphate (dATP).[5] By binding to the active site of the enzyme, it effectively halts the process of DNA replication.

-

Incorporation into DNA and Chain Termination: In addition to inhibiting DNA polymerase, C-ara-ATP can also be incorporated into the growing DNA strand.[5][6][7] The presence of the arabinose sugar analog in the DNA backbone distorts its structure, creating a poor primer for the addition of subsequent nucleotides and leading to premature chain termination.[5][7]

This disruption of DNA replication is the fundamental basis for its antiviral and anticancer effects, as rapidly dividing cells, such as cancer cells and virus-infected cells, are more susceptible to the inhibition of DNA synthesis.

Figure 1: Mechanism of action of this compound.

Antiviral Activity

This compound has demonstrated a notable breadth of antiviral activity, particularly against DNA viruses. Its efficacy is significantly enhanced by its resistance to adenosine deaminase, which allows for a longer half-life and greater accumulation of the active triphosphate form in infected cells.

Quantitative Data

| Virus | Activity Compared to Other Antivirals | Reference |

| Herpes Simplex Virus (HSV) | Approximately 2 to 5 times more active in vitro than adenosine arabinoside (ara-A). | [3] |

| Herpes Simplex Virus (HSV) | In vitro activity is nearly equivalent to phosphonoformate. | [3] |

| Herpes Simplex Virus (HSV) | Significantly less active in vitro than acyclovir (ACV), trifluorothymidine, and 9-(1,3-dihydroxy-2-propoxymethyl)guanine. | [3] |

| Acyclovir-resistant HSV | Active against thymidine kinase-deficient (TK-) mutants. | [3] |

| Vaccinia Virus | Demonstrates in vitro activity. | [1] |

Experimental Protocols

The antiviral activity of this compound is typically assessed using a variety of in vitro assays. A common method is the plaque reduction assay.

Plaque Reduction Assay Protocol

-

Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) is prepared in 6-well plates and grown to confluency.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of desired concentrations.

-

Virus Inoculation: The cell culture medium is removed from the wells, and the cells are inoculated with a specific amount of virus, typically calculated to produce 50-100 plaques per well. The virus is allowed to adsorb to the cells for 1-2 hours at 37°C.

-

Compound Treatment: Following adsorption, the virus inoculum is removed, and the cell monolayers are washed. The various dilutions of this compound are then added to the respective wells. A control group with no compound is also included.

-

Overlay and Incubation: The cells are then overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques. The plates are incubated at 37°C in a CO2 incubator for a period of 2-5 days, depending on the virus.

-

Plaque Visualization and Counting: After the incubation period, the overlay medium is removed, and the cells are fixed and stained (e.g., with crystal violet). The viral plaques appear as clear zones against a background of stained, uninfected cells. The number of plaques in each well is counted.

-

Data Analysis: The concentration of this compound that reduces the number of plaques by 50% compared to the virus control is determined and expressed as the EC50 (50% effective concentration).

Figure 2: General workflow for an in vitro antiviral assay.

Anticancer Activity

The same mechanism that underlies its antiviral activity also makes this compound a potential anticancer agent. Its ability to inhibit DNA synthesis makes it particularly effective against rapidly proliferating cancer cells.

Quantitative Data

Detailed quantitative data on the anticancer activity of this compound is limited in the readily available literature. However, it has been reported to have activity in experimental leukemia models in mice.[1]

Experimental Protocols

The in vitro anticancer activity of this compound is commonly evaluated using cytotoxicity assays, such as the MTT assay.

MTT Cytotoxicity Assay Protocol

-

Cell Seeding: Cancer cells (e.g., L1210 leukemia cells) are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period, typically 48-72 hours.

-

MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plates are incubated for 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound represents a significant modification of the nucleoside analog class of therapeutic agents. Its resistance to adenosine deaminase overcomes a major limitation of its predecessor, ara-A, leading to improved metabolic stability and biological activity. While further research is needed to fully quantify its potency against a broader range of viruses and cancer cell lines, the existing data clearly establishes its role as a potent inhibitor of DNA synthesis with promising antiviral and antineoplastic properties. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for future investigations and potential clinical development of this intriguing compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Activity of (+)-cyclaradine (Sch 31172) against herpes simplex virus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Mechanism of DNA synthesis inhibition by arabinosyl cytosine and arabinosyl adenine | Semantic Scholar [semanticscholar.org]

- 6. DNA lesion bypass polymerases and 4’-thio-β-Darabinofuranosylcytosine (T-araC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional consequences of the arabinosylcytosine structural lesion in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Carbocyclic Arabinosyladenine Synthesis in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleoside analogues are a critical class of compounds in antiviral drug discovery. Among these, carbocyclic arabinosyladenine, also known as aristeromycin, and its derivatives have demonstrated potent broad-spectrum antiviral activity.[1][2] Their mechanism of action primarily involves the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions that are often co-opted by viruses.[1][3][4] This document provides detailed protocols for the synthesis of this compound analogues and methods for evaluating their antiviral efficacy, serving as a comprehensive resource for researchers in the field.

Data Presentation

Antiviral Activity of this compound Analogues

The following table summarizes the in vitro antiviral activity and cytotoxicity of various this compound analogues against a panel of RNA viruses.

| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| (-)-Aristeromycin (1) | MERS-CoV | >100 | >100 | - | [1][5] |

| SARS-CoV | >100 | >100 | - | [1][5] | |

| Chikungunya virus (CHIKV) | >100 | >100 | - | [1][5] | |

| Zika virus (ZIKV) | >100 | >100 | - | [1][5] | |

| 6'-β-fluoroaristeromycin (2a) | MERS-CoV | 0.20 | >10 | >50 | [1][5] |

| SARS-CoV | 1.25 | >10 | >8 | [1][5] | |

| CHIKV | 0.13 | >10 | >77 | [1][5] | |

| ZIKV | 0.26 | >10 | >38 | [1][5] | |

| 6',6'-difluoroaristeromycin (2c) | MERS-CoV | 0.22 | 10.1 | 46 | [1][5] |

| SARS-CoV | 1.5 | 10.1 | 6.7 | [1][5] | |

| CHIKV | 0.15 | 10.1 | 67 | [1][5] | |

| ZIKV | 0.18 | 10.1 | 56 | [1][5] |

EC₅₀: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%.[5] CC₅₀: 50% cytotoxic concentration, the concentration of the compound that reduces the viability of uninfected cells by 50%.[5] Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.

Experimental Protocols

I. Enantioselective Synthesis of (-)-Aristeromycin

This protocol outlines a chemoenzymatic approach for the enantioselective synthesis of (-)-aristeromycin, starting from D-ribose.[6][7]

Materials:

-

D-Ribose

-

Acetone

-

Sulfuric acid

-

tert-Butyldiphenylsilyl chloride (TBDPSCl)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Vinylmagnesium bromide

-

Palladium on carbon (Pd/C)

-

Sodium borohydride (NaBH₄)

-

Cerium(III) chloride (CeCl₃)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

6-Chloropurine

-

Tetrabutylammonium fluoride (TBAF)

-

Trifluoroacetic acid (TFA)

-

Ammonia in methanol

Procedure:

-

Protection of D-Ribose:

-

Dissolve D-ribose in acetone and add a catalytic amount of sulfuric acid. Stir at room temperature until the formation of 2,3:5,6-di-O-isopropylidene-D-mannofuranose is complete (monitored by TLC).

-

Protect the primary hydroxyl group with TBDPSCl using Et₃N and a catalytic amount of DMAP in dichloromethane (DCM).

-

-

Wittig Reaction and Oxidation:

-

React the protected sugar with methyltriphenylphosphonium bromide and potassium tert-butoxide in tetrahydrofuran (THF) to yield the corresponding alkene.

-

Perform a Swern oxidation using oxalyl chloride and DMSO in DCM at -78 °C, followed by the addition of Et₃N, to afford the aldehyde.

-

-

Grignard Reaction and Cyclization:

-

Treat the aldehyde with vinylmagnesium bromide in THF to yield the allylic alcohol.

-

Perform a ring-closing metathesis using a ruthenium catalyst to form the cyclopentene ring.

-

-

Hydroboration-Oxidation and Reduction:

-

Carry out a hydroboration-oxidation reaction on the cyclopentene to introduce the desired stereochemistry at the hydroxyl groups.

-

Reduce the resulting ketone with NaBH₄ in the presence of CeCl₃ to yield the corresponding alcohol.

-

-

Mitsunobu Reaction:

-

Couple the alcohol with 6-chloropurine using PPh₃ and DIAD in THF to introduce the purine base.

-

-

Deprotection:

-

Remove the silyl protecting group using TBAF in THF.

-

Remove the isopropylidene protecting groups using TFA in a mixture of acetonitrile and water.

-

-

Amination:

-

Treat the 6-chloropurine derivative with methanolic ammonia in a sealed tube at elevated temperature to yield (-)-aristeromycin.

-

-

Purification:

-

Purify the final product by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

-

II. Antiviral Activity Assay (CPE Reduction Assay)

This protocol describes a cytopathic effect (CPE) reduction assay to determine the antiviral activity of the synthesized compounds.[1][5]

Materials:

-

Host cells (e.g., Vero E6 for coronaviruses)

-

Virus stock

-

Synthesized compounds

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

MTT or similar viability reagent

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed host cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

-

-

Compound Preparation:

-

Prepare a stock solution of the synthesized compound in DMSO.

-

Perform serial dilutions of the compound in cell culture medium to achieve the desired test concentrations.

-

-

Infection and Treatment:

-

When the cell monolayer is confluent, remove the growth medium.

-

Add the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days.

-

Immediately add the diluted compounds to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

-

Incubation:

-

Incubate the plates at 37 °C in a 5% CO₂ incubator for 3-4 days, or until complete CPE is observed in the virus control wells.

-

-

Assessment of Antiviral Activity and Cytotoxicity:

-

After the incubation period, assess cell viability using a suitable method like the MTT assay.

-

Measure the absorbance using a plate reader.

-

Calculate the EC₅₀ value from the dose-response curve of the compound's inhibition of virus-induced CPE.

-

Calculate the CC₅₀ value from the dose-response curve of the compound's effect on uninfected cell viability.

-

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic [frontiersin.org]

- 3. Carbocyclic Pyrimidine Nucleosides as Inhibitors of S-Adenosylhomocysteine Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Anti-RNA Virus Activity of 6'-Fluorinated-Aristeromycin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anti-RNA Virus Activity of 6′-Fluorinated-Aristeromycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of neplanocin-A from D-ribose and by a chemoenzymic method - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Preparation of carbocyclic S-adenosylazamethionine accompanied by a practical synthesis of (-)-aristeromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Carbocyclic Arabinosyladenine in Herpes Simplex Virus Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Carbocyclic arabinosyladenine (also known as aristeromycin or cyclaradine) in Herpes Simplex Virus (HSV) research. This document includes its mechanism of action, protocols for key antiviral assays, and a summary of its efficacy.

Introduction